3-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound with the molecular formula C15H9BrFN3O2 It is a member of the benzamide family, characterized by the presence of a bromine atom, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the brominated oxadiazole with 4-fluorophenyl benzamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or NBS in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Derivatives: Products formed by the substitution of the bromine atom.
Oxidized or Reduced Derivatives: Products formed by oxidation or reduction reactions.
Scientific Research Applications
3-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the fluorophenyl group are key structural features that contribute to its biological activity. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(4-fluorophenyl)benzamide
- 3-bromo-N-(4-(4-fluorophenyl)-1,3-thiazol-2-yl)benzamide
- 4-bromo-N-(4-(3-nitrophenyl)-thiazol-2-yl)-benzamide
Uniqueness
3-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFN3O2/c16-11-3-1-2-10(8-11)13(21)18-15-20-19-14(22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNJYFGOXDBGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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